molecular formula C8H16O3 B1314002 Ethyl 5-hydroxyhexanoate CAS No. 20266-62-0

Ethyl 5-hydroxyhexanoate

Cat. No.: B1314002
CAS No.: 20266-62-0
M. Wt: 160.21 g/mol
InChI Key: YUQVKXFPYUHIIF-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxyhexanoate, also known as hexanoic acid, 5-hydroxy, ethyl ester, is an organic compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . This compound is characterized by the presence of an ethyl ester group and a hydroxyl group attached to a hexanoic acid backbone. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Scientific Research Applications

Ethyl 5-hydroxyhexanoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Safety and Hazards

Ethyl 5-hydroxyhexanoate should be handled with care. It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. Ingestion and inhalation should also be avoided .

Biochemical Analysis

Biochemical Properties

Ethyl 5-hydroxyhexanoate plays a role in biochemical reactions, particularly in the context of esterification and hydrolysis. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of ester bonds. These interactions are crucial for the metabolism and breakdown of the compound within biological systems. Additionally, this compound may interact with proteins involved in lipid metabolism, influencing the biochemical pathways related to fatty acid synthesis and degradation .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of enzymes and receptors involved in lipid metabolism. This compound may also impact gene expression by altering the transcriptional activity of genes related to fatty acid metabolism. Furthermore, this compound can affect cellular metabolism by serving as a substrate for energy production and storage .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with specific biomolecules. It binds to enzymes such as esterases and lipases, facilitating the hydrolysis of ester bonds. This binding interaction can lead to the activation or inhibition of these enzymes, depending on the context. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard ambient conditions, but it may undergo degradation when exposed to extreme temperatures or pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of lipid metabolism. These effects may include alterations in enzyme activity, gene expression, and cellular energy production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, this compound may exhibit toxic or adverse effects, including disruptions in lipid metabolism and cellular energy production .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of ester bonds. These interactions are essential for the breakdown and utilization of the compound within biological systems. Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its accumulation and activity within cells, influencing its overall biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for the compound’s interactions with enzymes and other biomolecules, ultimately influencing its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-hydroxyhexanoate can be synthesized through the esterification of 5-hydroxyhexanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-hydroxyhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 5-hydroxyhexanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These interactions can influence biological processes and pathways, making it a valuable compound for research and development .

Comparison with Similar Compounds

Ethyl 5-hydroxyhexanoate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

ethyl 5-hydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-3-11-8(10)6-4-5-7(2)9/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQVKXFPYUHIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40497910
Record name Ethyl 5-hydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20266-62-0
Record name Ethyl 5-hydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.